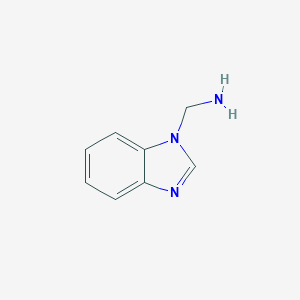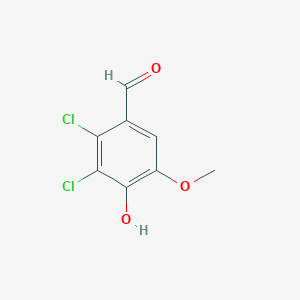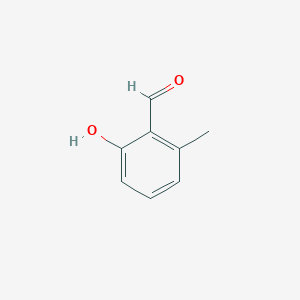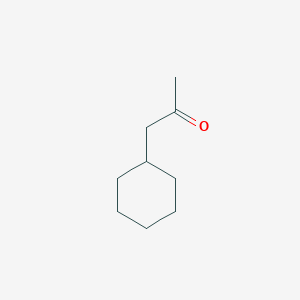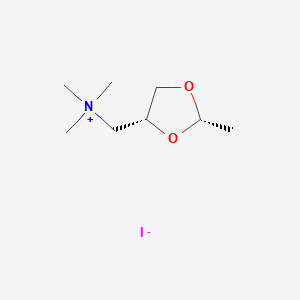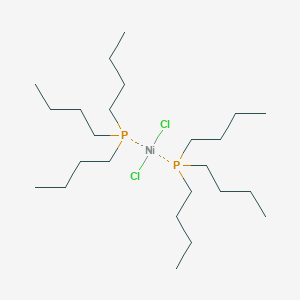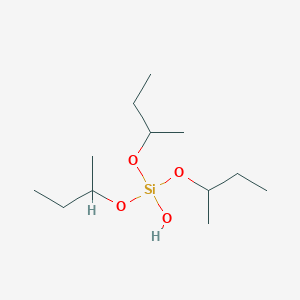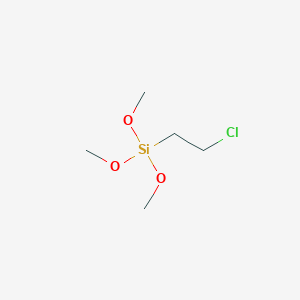
(2-Chloroethyl)trimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)trimethoxysilane, also known as CTS, is a chemical compound that belongs to the family of organosilicon compounds. It is an important reagent used in various scientific research applications. CTS is a colorless, transparent liquid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
(2-Chloroethyl)trimethoxysilane acts as a coupling agent by forming covalent bonds between the organic and inorganic phases of hybrid materials. The trimethoxysilane group reacts with the hydroxyl groups on the surface of silica or metal oxide particles, while the chloroethyl group reacts with organic molecules. This results in the formation of a stable interface between the two phases.
Efectos Bioquímicos Y Fisiológicos
(2-Chloroethyl)trimethoxysilane is not intended for use in biochemical and physiological applications, as it is toxic and can cause severe skin and eye irritation. It is classified as a hazardous substance and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Chloroethyl)trimethoxysilane in lab experiments include its high reactivity and ability to form stable interfaces between organic and inorganic phases. However, its toxicity and hazardous nature make it difficult to handle and require proper safety precautions.
Direcciones Futuras
Future research directions for (2-Chloroethyl)trimethoxysilane include the development of new synthesis methods that are more efficient and environmentally friendly. There is also a need for further investigation into the properties and applications of hybrid materials prepared using (2-Chloroethyl)trimethoxysilane as a coupling agent. Additionally, the use of (2-Chloroethyl)trimethoxysilane in drug delivery and catalysis applications is an area of active research.
Métodos De Síntesis
The synthesis of (2-Chloroethyl)trimethoxysilane involves the reaction of chloroethylsilane with trimethoxychlorosilane in the presence of a catalyst such as aluminum chloride or boron trifluoride. The reaction takes place under anhydrous conditions and yields (2-Chloroethyl)trimethoxysilane as the main product.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)trimethoxysilane is widely used in scientific research for various applications. It is used as a coupling agent in the preparation of hybrid materials, such as silica-polymer composites. (2-Chloroethyl)trimethoxysilane is also used as a surface modifier for glass and metal surfaces. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, drug delivery, and catalysis.
Propiedades
Número CAS |
18157-21-6 |
|---|---|
Nombre del producto |
(2-Chloroethyl)trimethoxysilane |
Fórmula molecular |
C5H13ClO3Si |
Peso molecular |
184.69 g/mol |
Nombre IUPAC |
2-chloroethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3 |
Clave InChI |
CASYTJWXPQRCFF-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCl)(OC)OC |
SMILES canónico |
CO[Si](CCCl)(OC)OC |
Otros números CAS |
18157-21-6 |
Sinónimos |
(2-chloroethyl)trimethoxysilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
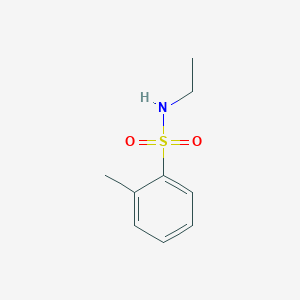
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
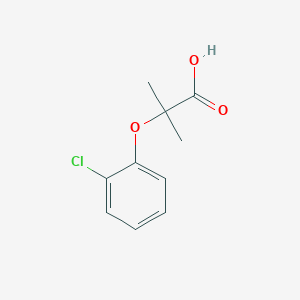
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
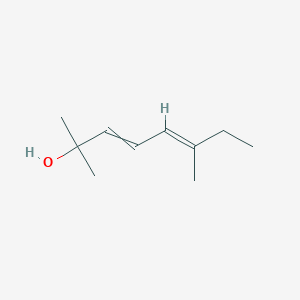
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
